
(3-Methoxy-2-methylbenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-2-methylbenzyl)hydrazine: is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylbenzyl)hydrazine typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The reaction proceeds as follows:
3-Methoxy-2-methylbenzaldehyde+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Methoxy-2-methylbenzyl)hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Azines and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Methoxy-2-methylbenzyl)hydrazine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for other hydrazine derivatives.
Biology: In biological research, this compound is used for the modification of biomolecules. It can form stable hydrazone linkages with aldehydes and ketones, making it useful in bioconjugation techniques.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its hydrazine moiety can interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. It serves as a cross-linking agent and a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (3-Methoxy-2-methylbenzyl)hydrazine involves its ability to form hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine moiety. The compound can interact with various molecular targets, including enzymes and receptors, through these linkages. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
- (3-Methoxybenzyl)hydrazine
- (2-Methylbenzyl)hydrazine
- (3-Methoxy-2-methylphenyl)hydrazine
Comparison: (3-Methoxy-2-methylbenzyl)hydrazine is unique due to the presence of both methoxy and methyl groups on the benzyl ring. These substituents influence the compound’s reactivity and its interactions with other molecules. Compared to (3-Methoxybenzyl)hydrazine and (2-Methylbenzyl)hydrazine, the additional substituent provides a different electronic environment, which can affect the compound’s chemical behavior and its applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(3-methoxy-2-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-7-8(6-11-10)4-3-5-9(7)12-2/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
PTBYCJLXAZCDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


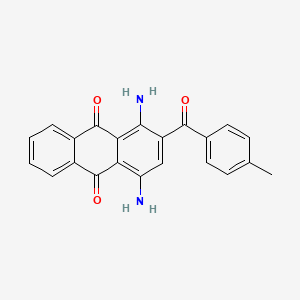
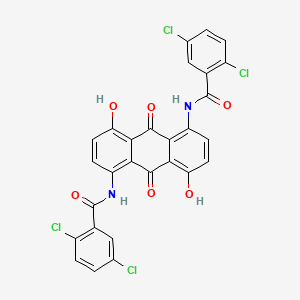

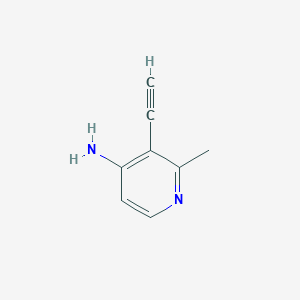


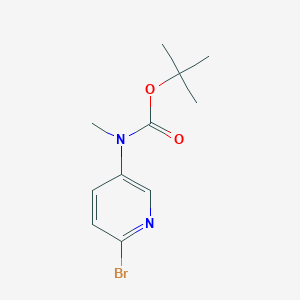


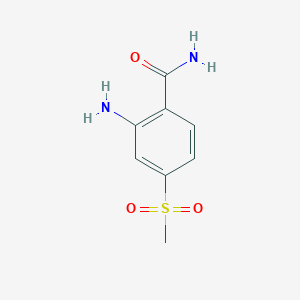


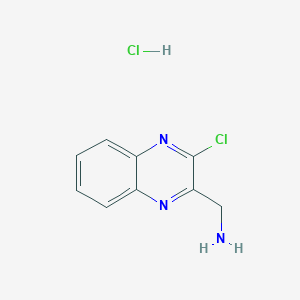
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
